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2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline Documentation Hub

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  • Product: 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline
  • CAS: 1006959-24-5

Core Science & Biosynthesis

Foundational

2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline chemical properties and molecular structure

Engineering Kinase Selectivity: A Technical Guide to 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline in Drug Discovery Executive Summary The pursuit of highly selective kinase inhibitors requires molecular building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering Kinase Selectivity: A Technical Guide to 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline in Drug Discovery

Executive Summary

The pursuit of highly selective kinase inhibitors requires molecular building blocks that offer both structural rigidity and precise functional group orientation. 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline (CAS: 1006959-24-5) has emerged as a privileged scaffold in modern medicinal chemistry[1]. By combining a hinge-binding pyrazole core with a reactive aniline handle via a flexible methoxy linker, this compound enables the rapid synthesis of diaryl ureas, amides, and macrocyclic kinase inhibitors[2][3]. This whitepaper provides an in-depth technical analysis of its chemical properties, structural rationale, and application protocols for drug development professionals.

Chemical Identity & Structural Profiling

To effectively utilize this building block, researchers must first understand its physicochemical parameters. The molecule consists of three distinct domains: the 1,5-dimethylpyrazole ring, the ether linkage, and the ortho-substituted aniline.

Table 1: Physicochemical and Structural Properties

PropertyValueScientific Implication
IUPAC Name 2-[(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy]anilineDefines exact regiochemistry for SAR studies.
CAS Number 1006959-24-5Critical for commercial procurement and IP tracking[4].
Molecular Formula C₁₂H₁₅N₃O-
Molecular Weight 217.27 g/mol Low molecular weight ensures final drug candidates remain within Lipinski's Rule of 5[4].
Topological Polar Surface Area (TPSA) ~53.1 ŲOptimal for cellular permeability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1 (Aniline -NH₂)Primary reactive site for coupling; acts as a donor in final urea/amide forms.
Hydrogen Bond Acceptors 3 (Ether O, Pyrazole N)Facilitates interaction with the kinase hinge region (e.g., Glu71 in p38)[2].

Mechanistic Rationale: The Pharmacophore Logic

The architectural design of 2-[(1,5-dimethyl-1H-pyrazol-4-YL)methoxy]aniline is not arbitrary; it is a highly optimized pharmacophore for ATP-competitive and allosteric kinase inhibition[5].

  • The 1,5-Dimethylpyrazole Core: Pyrazoles are widely recognized as privileged scaffolds for kinase inhibition[1]. The nitrogen atoms can act as hydrogen bond acceptors/donors with the kinase hinge region[2]. The addition of methyl groups at the 1 and 5 positions provides crucial steric shielding. This prevents off-target binding by restricting the rotational degrees of freedom and forces the molecule into a bioactive conformation. Furthermore, the lipophilic methyl groups enhance binding affinity within hydrophobic pockets[2].

  • The Methoxy Linker: The -CH₂-O- linkage provides necessary flexibility, allowing the molecule to navigate the solvent channel or the DFG-out allosteric pocket without introducing excessive entropic penalties[3].

  • The Aniline Handle: Positioned ortho to the ether linkage, the primary amine is the critical synthetic vector. It allows for the divergent synthesis of ureas (by reacting with isocyanates) or amides (by reacting with activated carboxylic acids)[2][3].

Pharmacophore Aniline Aniline Handle (Reactive Vector) Ether Methoxy Linker (Flexibility & H-Bonding) Aniline->Ether Ortho-substitution Kinase Kinase Target (e.g., p38, MST3) Aniline->Kinase Urea/Amide Formation (Solvent Channel) Pyrazole 1H-Pyrazole Core (Hinge Binder) Ether->Pyrazole C4-Attachment Dimethyl 1,5-Dimethyl Groups (Steric Shielding) Pyrazole->Dimethyl N1, C5 Substitution Pyrazole->Kinase H-Bond Acceptor (Hinge Region) Dimethyl->Kinase Hydrophobic Pocket (Selectivity Filter)

Caption: Pharmacophore mapping of the building block and its logical interactions within a kinase active site.

Synthetic Pathways and Methodologies

The generation of this building block relies on a robust, two-step sequence: etherification followed by nitro reduction. The protocol below outlines the critical nitro reduction step, designed as a self-validating system to ensure high purity.

Protocol 1: Synthesis via Catalytic Hydrogenation

Objective: Reduce 2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]nitrobenzene to the target aniline without cleaving the sensitive ether linkage.

Causality & Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected over harsh dissolving metal reductions (e.g., Iron/HCl). Acidic conditions risk cleaving the benzyl-like ether linkage, whereas Pd/C provides a mild, surface-mediated reduction. The reaction is self-validating: the cessation of hydrogen gas uptake directly signals complete conversion.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the nitro intermediate in 50 mL of anhydrous ethanol in a flame-dried hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 mmol, 1 mol% Pd) under a blanket of argon. Caution: Pd/C is pyrophoric when dry; the argon blanket prevents premature ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature.

  • Monitoring: Monitor the reaction via LC-MS. The reaction is complete when H₂ consumption ceases (typically 2-4 hours).

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline. Purify via flash chromatography (DCM:MeOH) if necessary.

Synthesis SM1 1,5-Dimethyl-1H-pyrazole -4-methanol Step1 Etherification (NaH/DMF, 0°C to RT) SM1->Step1 SM2 2-Fluoronitrobenzene SM2->Step1 Int1 2-[(1,5-Dimethyl-1H-pyrazol -4-yl)methoxy]nitrobenzene Step1->Int1 SNAr Reaction Step2 Catalytic Hydrogenation (H2, Pd/C, EtOH) Int1->Step2 Product 2-[(1,5-Dimethyl-1H-pyrazol -4-yl)methoxy]aniline (Target Scaffold) Step2->Product Nitro Reduction

Caption: Experimental workflow for the synthesis of 2-[(1,5-dimethyl-1H-pyrazol-4-YL)methoxy]aniline.

Application in Drug Discovery: Diaryl Urea Formation

The primary application of this aniline is the synthesis of diaryl urea kinase inhibitors, a class of compounds known for stabilizing the inactive "DFG-out" conformation of kinases like p38 MAP kinase[2].

Protocol 2: Synthesis of Diaryl Urea Kinase Inhibitors

Objective: Couple the aniline building block with an aryl isocyanate to form a biologically active diaryl urea.

Causality & Rationale: The reaction between an aniline and an isocyanate is highly efficient but exquisitely sensitive to moisture. Water reacts with isocyanates to form unstable carbamic acids, which decarboxylate to form anilines, subsequently reacting with another isocyanate to form a symmetric urea byproduct. Therefore, strictly anhydrous conditions and non-nucleophilic solvents (like DCM or THF) are mandatory to ensure the aniline nucleophile exclusively attacks the isocyanate carbon.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Coupling: Dropwise, add 1.05 mmol of the desired aryl isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) dissolved in 2 mL of anhydrous DCM at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours. The formation of a precipitate (the urea product) often drives the reaction to completion.

  • Isolation: If the product precipitates, collect it via vacuum filtration and wash with cold DCM. If it remains in solution, quench with methanol (to consume unreacted isocyanate), concentrate, and purify via silica gel chromatography.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block before integration into complex drug scaffolds, rigorous analytical validation is required.

Table 2: Expected Analytical Signatures for Quality Control

Analytical MethodExpected Signature / ObservationDiagnostic Value
¹H NMR (DMSO-d₆) Singlets at ~3.7 ppm (N-CH₃) and ~2.2 ppm (C-CH₃).Confirms the presence and intactness of the 1,5-dimethyl substitution on the pyrazole.
¹H NMR (DMSO-d₆) Singlet at ~4.9 ppm (2H, -O-CH₂-).Validates the ether linkage; shifts downfield if the ether is cleaved.
¹H NMR (DMSO-d₆) Broad singlet at ~4.8 ppm (2H, -NH₂), exchanges with D₂O.Confirms successful reduction of the nitro group to the primary aniline.
LC-MS (ESI+) m/z [M+H]⁺ = 218.1Verifies the exact molecular mass (MW = 217.27).
HPLC (Reverse Phase) Single sharp peak (>95% AUC) at specific retention time.Ensures the absence of symmetric urea byproducts or unreacted nitro intermediates.

References

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 Source: bioRxiv URL:[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry (PubMed - NIH) URL:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: Molecules (PMC - NIH) URL:[Link]

  • Product Index - AA Blocks (CAS: 1006959-24-5) Source: AA Blocks URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol and reaction pathways for 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline

An Application Note for the Synthesis of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline Abstract This application note provides a detailed, research-grade protocol for the synthesis of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline, a novel molecule incorporating a dimethyl-pyrazole core and an aminophenol-ether moiety. Such structures are of significant interest in medicinal chemistry and drug development, as pyrazole derivatives are known to be potent kinase inhibitors and pharmacologically active agents.[1][2][3][4][5] The described pathway utilizes the Williamson ether synthesis, a robust and well-established method, by reacting commercially available 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride with 2-aminophenol. This document offers a comprehensive guide, including mechanistic insights, a step-by-step experimental protocol, safety considerations, and expected outcomes, intended for researchers in organic synthesis and drug discovery.

Introduction and Scientific Context

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] Specifically, substituted pyrazoles have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancers.[3][4] The target molecule, 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline, combines this potent pyrazole core with a 2-aminophenol-derived ether linkage. The aniline moiety offers a versatile site for further functionalization, making this compound a valuable intermediate for building more complex molecular architectures and libraries for high-throughput screening.

The synthetic strategy outlined herein is predicated on the Williamson ether synthesis, a classic SN2 reaction involving an alkoxide and an alkyl halide.[8][9] This method was chosen for its reliability, operational simplicity, and the commercial availability of the key precursors.

Reaction Pathway and Mechanism

The synthesis proceeds via a one-step nucleophilic substitution reaction. 2-Aminophenol is deprotonated at its more acidic phenolic hydroxyl group by a mild base to form a phenoxide nucleophile. This phenoxide then attacks the electrophilic methylene carbon of 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole, displacing the chloride leaving group to form the desired ether linkage.

Overall Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 2-Aminophenol P 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline R1->P 1. K2CO3, DMF 2. Heat R2 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole HCl R2->P

Caption: Overall synthetic scheme for the target compound.

Mechanistic Rationale:

The Williamson ether synthesis is an SN2 (bimolecular nucleophilic substitution) reaction.[8][9] Key considerations for this specific application include:

  • Nucleophile Generation: 2-Aminophenol possesses two potential nucleophilic sites: the hydroxyl oxygen and the amino nitrogen. The phenolic proton is significantly more acidic (pKa ≈ 10) than the anilinic protons (pKa ≈ 30).[10] Therefore, a mild base like potassium carbonate (K₂CO₃) can selectively deprotonate the hydroxyl group to form the potassium 2-aminophenoxide in situ. This selectivity is crucial to favor O-alkylation over the potential N-alkylation side reaction.[6]

  • Electrophile: 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole is an excellent electrophile for this reaction. It is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes steric hindrance and the competing E2 elimination pathway.[8][9]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is selected. DMF effectively solvates the potassium cation, leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the rate of the SN2 reaction.[9]

Detailed Experimental Protocol

This protocol details a representative lab-scale synthesis. Researchers should adjust quantities as needed.

Materials and Equipment
Reagent / MaterialM.W. ( g/mol )CAS No.Supplier Example
4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole HCl181.061390655-08-9Sigma-Aldrich
2-Aminophenol109.1395-55-6Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous138.21584-08-7Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrous73.0968-12-2Sigma-Aldrich
Ethyl Acetate (EtOAc)88.11141-78-6VWR Chemicals
Hexanes-110-54-3VWR Chemicals
Deionized Water (H₂O)18.027732-18-5-
Brine (Saturated NaCl solution)---
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Sigma-Aldrich

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.09 g, 10.0 mmol, 1.0 equiv.).

    • Add 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride (2.00 g, 11.0 mmol, 1.1 equiv.).

    • Add anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.). The use of excess base is to neutralize the hydrochloride salt of the pyrazole starting material and to deprotonate the phenol.

    • Add 40 mL of anhydrous DMF.

    • Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Reaction Execution:

    • Begin stirring the mixture at room temperature.

    • Heat the reaction mixture to 80-90 °C.

    • Maintain this temperature and allow the reaction to proceed for 12-18 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The starting materials should be consumed, and a new, more nonpolar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a 250 mL beaker containing 100 mL of deionized water. This will precipitate the crude product and dissolve the inorganic salts and residual DMF.

    • Transfer the aqueous mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Load the crude product onto the column.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).

    • Collect the fractions containing the pure product (as determined by TLC).

    • Combine the pure fractions and remove the solvent via rotary evaporation to yield the final product, 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline.

Experimental Workflow and Data

Synthesis Workflow Diagram

Caption: Step-by-step experimental workflow.

Reagent Stoichiometry
CompoundM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
2-Aminophenol109.131.0910.01.0
4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole HCl181.062.0011.01.1
Potassium Carbonate (K₂CO₃)138.214.1530.03.0
Product (Theoretical Yield) 231.28 2.31 10.0 -

Safety and Troubleshooting

  • Safety Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • 2-Aminophenol is harmful if swallowed or inhaled and may cause genetic defects.[10] Handle with care.

    • DMF is a reproductive toxin. Avoid inhalation and skin contact.

    • Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).

  • Troubleshooting:

    • Low Yield: If the reaction yield is low, ensure that anhydrous solvent and reagents were used, as water can interfere with the formation of the phenoxide. Reaction time or temperature may also need to be optimized.

    • N-Alkylation Side Product: While O-alkylation is favored, some N-alkylation may occur. This side product would have a different polarity and should be separable by column chromatography. Using a milder base or lower temperature could further minimize this.

    • Incomplete Reaction: If starting material remains after 18 hours, a more potent base system (e.g., sodium hydride) could be considered, although this increases the risk of side reactions. Ensure the potassium carbonate is finely ground to maximize its surface area and reactivity.

Conclusion

This application note presents a reliable and accessible protocol for the synthesis of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline. By leveraging the well-understood Williamson ether synthesis and commercially available starting materials, this valuable molecular scaffold can be produced efficiently. The detailed methodology provides a solid foundation for researchers to synthesize this compound for further investigation in drug discovery programs and as a building block in synthetic chemistry.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Williamson ether synthesis. Lumen Learning. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Williamson Ether Synthesis. Edubirdie. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. PMC. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. [Link]

  • 2-Aminophenol. Wikipedia. [Link]

Sources

Application

Application Notes and Protocols for 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline in Transition Metal Catalysis

Introduction: A Versatile N,N-Bidentate Ligand for Modern Catalysis The development of novel ligands is a cornerstone of advancing transition metal catalysis, enabling higher efficiency, selectivity, and broader substrat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile N,N-Bidentate Ligand for Modern Catalysis

The development of novel ligands is a cornerstone of advancing transition metal catalysis, enabling higher efficiency, selectivity, and broader substrate scope in the synthesis of complex organic molecules. Pyrazole-containing compounds have emerged as a highly versatile class of ligands, primarily due to the tunable steric and electronic properties of the pyrazole ring, which allows for the fine-tuning of the catalyst's activity.[1][2] This guide focuses on the application of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline , a promising yet underexplored N,N-bidentate ligand.

While extensive literature on this specific ligand is emerging, its structural motifs—a dimethylated pyrazole ring linked to an aniline moiety—suggest significant potential in various catalytic transformations. The pyrazole nitrogen and the aniline nitrogen can chelate to a metal center, forming a stable six-membered ring. The methyl groups on the pyrazole offer distinct steric and electronic properties that can influence catalyst stability and reactivity. This document provides a detailed starting point for researchers, scientists, and drug development professionals to explore the use of this ligand, with protocols and mechanistic insights derived from well-established, structurally similar pyrazole-based systems.

Part 1: Ligand Synthesis and Characterization

A practical synthesis of the title ligand is essential for its application. A plausible and efficient synthetic route involves a two-step process starting from commercially available materials.

Protocol 1: Synthesis of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline

Step 1: Williamson Ether Synthesis

This step involves the coupling of 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole with 2-nitrophenol.

  • Reagents and Materials:

    • 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole

    • 2-nitrophenol

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure:

    • To a round-bottom flask, add 2-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole (1.1 eq) in acetonitrile dropwise.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-((1,5-dimethyl-1H-pyrazol-4-yl)methoxy)-2-nitroaniline.

Step 2: Reduction of the Nitro Group

The nitro group is reduced to the corresponding aniline.

  • Reagents and Materials:

    • 4-((1,5-dimethyl-1H-pyrazol-4-yl)methoxy)-2-nitroaniline

    • Iron powder (Fe) or Tin(II) chloride (SnCl₂·2H₂O)

    • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

    • Ethanol (EtOH) and Water (H₂O)

    • Standard workup and purification equipment

  • Procedure (using Iron):

    • In a round-bottom flask, suspend 4-((1,5-dimethyl-1H-pyrazol-4-yl)methoxy)-2-nitroaniline (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate to remove the ethanol.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title ligand, 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline.

Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions

The electron-rich nature of the pyrazole and aniline moieties makes this ligand an excellent candidate for stabilizing palladium catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] The ligand is expected to form a stable complex with palladium, promoting both oxidative addition and reductive elimination steps of the catalytic cycle.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for similar pyrazole-based ligands and provides a robust starting point for optimization.[1]

  • Reagents and Materials:

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline (Ligand)

    • Aryl halide (e.g., aryl bromide)

    • Arylboronic acid

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

    • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

    • Schlenk flask or sealed vial

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (1.2-2.4 mol%).

    • Add the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0 equivalents).

    • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparative Performance of Pyrazole-Based Ligands

The following table summarizes typical conditions and yields for Suzuki-Miyaura reactions using various pyrazole-based ligands, providing a benchmark for what might be expected with 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline.

Palladium PrecursorLigand TypeBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃Pyrazole-tethered phosphineCsFToluene80-857-885-95[1]
Pd(OAc)₂Bis-pyrazolylK₂CO₃DMF1001270-90[2]
PdCl₂(PPh₃)₂Pyridine-pyrazole N,NK₃PO₄Dioxane/H₂O90680-98[3]
Mechanistic Insight: The Role of the Ligand in the Catalytic Cycle

The N,N-bidentate nature of the ligand is crucial for its function. It coordinates to the palladium center, influencing the stability and reactivity of the catalytic species.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Application in Palladium-Catalyzed C-H Functionalization

The pyrazole moiety is a known directing group for C-H activation, facilitating the functionalization of otherwise inert C-H bonds.[4][5] This opens up possibilities for more atom-economical synthetic strategies. The ligand itself can potentially direct the functionalization of a substrate or undergo self-functionalization depending on the reaction design.

Protocol 3: General Procedure for Pyrazole-Directed C(sp³)–H Olefination

This protocol is based on the work of Daugulis and others on Pd-catalyzed C-H functionalization.[5]

  • Reagents and Materials:

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline (as a potential directing group on a substrate)

    • Alkene (e.g., ethyl acrylate)

    • Oxidant (e.g., Cu(OAc)₂, Ag₂O)

    • Solvent (e.g., DCE:HFIP mixture)

    • Sealed tube

  • Procedure:

    • To a sealed tube, add the pyrazole-containing substrate (1.0 equivalent), Pd(OAc)₂ (10 mol%), and the oxidant (e.g., Cu(OAc)₂, 2.0 equivalents).

    • Add the alkene (3.0-5.0 equivalents).

    • Add the solvent (e.g., a 9:1 mixture of DCE:HFIP).

    • Seal the tube and heat the reaction mixture at 100-120 °C for 24 hours.

    • Cool the reaction to room temperature and filter through a pad of celite, washing with dichloromethane.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Mechanistic Considerations for C-H Activation

The pyrazole nitrogen atom coordinates to the palladium center, bringing it in proximity to a specific C-H bond, which is then cleaved in a concerted metalation-deprotonation (CMD) pathway.

CH_Activation_Mechanism Start Substrate-Pd(II) Complex CMD Concerted Metalation- Deprotonation (CMD) Start->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Alkene_Coord Alkene Coordination & Insertion Palladacycle->Alkene_Coord Alkene Intermediate Seven-Membered Ring Intermediate Alkene_Coord->Intermediate Beta_Hydride β-Hydride Elimination Intermediate->Beta_Hydride Product Olefinated Product + Pd(0) Beta_Hydride->Product

Caption: Proposed mechanism for pyrazole-directed C-H olefination.

Conclusion and Future Outlook

2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline represents a structurally intriguing ligand for transition metal catalysis. Based on the established reactivity of similar pyrazole-based ligands, it is poised to be effective in a range of transformations, including palladium-catalyzed cross-coupling and C-H functionalization reactions. The protocols and mechanistic discussions provided herein serve as a comprehensive starting point for the exploration of this ligand's catalytic potential. Further research into its applications with other transition metals (e.g., copper, rhodium, nickel) and in asymmetric catalysis could unveil even broader utility in the synthesis of valuable chemical entities for the pharmaceutical and materials science industries.

References

  • Mphahlele, M. J., Maluleka, M. M., & Mahlangu, T. P. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3101. Retrieved from [Link]

  • Various Authors. (n.d.). Synthetic strategies of pyrazole-directing C-H activation. ResearchGate. Retrieved from [Link]

  • Kim, D., & Yi, C. S. (2024). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C-C and C-Heteroatom Bond-Forming Reactions. Bulletin of the Korean Chemical Society, 45(5), 1549-1562. Retrieved from [Link]

  • Kuduk, S. D., et al. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry, 81(22), 10934-10945. Retrieved from [Link]

  • He, G., et al. (2016). Ligand-Promoted C(sp3)–H Olefination en Route to Multi-functionalized Pyrazoles. ACS Catalysis, 6(8), 5264-5268. Retrieved from [Link]

  • Nishimura, T., & Yorimitsu, H. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 13(4), 741. Retrieved from [Link]

  • Chen, G., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society, 137(10), 3464-3467. Retrieved from [Link]

  • O'Duill, M., & Daugulis, O. (2016). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 14(4), 1149-1159. Retrieved from [Link]

  • Wang, G., et al. (2016). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 81(2), 579-587. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered when synthesizing 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered when synthesizing 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline. This compound is a highly valuable building block in drug discovery, but its synthesis is notorious for yield-limiting side reactions during etherification and catalyst poisoning during nitro reduction.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you maximize your reaction yields.

Experimental Workflow Visualization

The synthesis fundamentally relies on a two-step sequence: the O-alkylation of 2-nitrophenol, followed by the chemoselective reduction of the nitro group. The diagram below maps the optimized pathway, bypassing traditional low-yield methodologies.

SynthesisWorkflow SM1 2-Nitrophenol Step1 Step 1: Williamson Etherification (K2CO3, DMF, 80°C) SM1->Step1 SM2 4-(Chloromethyl)-1,5-dimethyl -1H-pyrazole SM2->Step1 Intermediate 2-[(1,5-Dimethyl-1H-pyrazol -4-yl)methoxy]nitrobenzene Step1->Intermediate SN2 O-Alkylation Step2 Step 2: Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Intermediate->Step2 Target 2-[(1,5-Dimethyl-1H-pyrazol -4-YL)methoxy]aniline Step2->Target Nitro Reduction

Figure 1: Optimized two-step synthetic workflow for the target pyrazole-methoxy-aniline.

Troubleshooting Guides & FAQs

FAQ 1: Why is my Mitsunobu etherification yielding <50% product, and how can I improve it?

The Causality: The traditional 1 using DEAD and PPh₃ often results in poor yields for this substrate due to the steric bulk of the pyrazole ring and the poor nucleophilicity of 2-nitrophenol[1]. Furthermore, the separation of the product from triphenylphosphine oxide (Ph₃PO) during column chromatography is notoriously difficult, leading to mechanical losses. The Solution: Abandon the Mitsunobu route in favor of the2[2]. By pre-converting (1,5-dimethyl-1H-pyrazol-4-yl)methanol to its corresponding primary chloride (using SOCl₂), you create an excellent electrophile. The reaction with 2-nitrophenol then proceeds via a clean3 with minimal elimination side-reactions[3].

FAQ 2: During catalytic hydrogenation (Pd/C) of the nitro intermediate, the reaction stalls. What is happening?

The Causality: The 1,5-dimethylpyrazole ring contains nitrogen atoms with lone pairs that can weakly coordinate to the active palladium surface. This coordination poisons the catalyst, causing the reduction to stall at the stable hydroxylamine intermediate rather than proceeding fully to the aniline. The Solution: Switch to a metal-free or base-metal transfer hydrogenation system. A highly effective alternative is 4 using Fe powder and NH₄Cl[4]. This single-electron transfer pathway is completely immune to nitrogen-coordination poisoning and is highly chemoselective, driving the reaction to >95% completion.

FAQ 3: How do I prevent the final aniline product from degrading during purification?

The Causality: Electron-rich anilines, particularly those with ortho-ether linkages, are highly susceptible to air oxidation, forming colored azo or quinone-imine impurities. The Solution: Avoid highly acidic mobile phases during purification. If utilizing reverse-phase chromatography, buffer the system with ammonium bicarbonate (pH 8) rather than TFA. Store the final product under an inert argon atmosphere at -20 °C.

Quantitative Data: Yield & Purity Optimization

The following table summarizes the quantitative improvements achieved by shifting from traditional methodologies to the optimized protocols detailed in Section 4.

Reaction StepMethodologyReagents & ConditionsTypical Yield (%)Purity (LC-MS)Primary Impurity
1. Etherification MitsunobuDEAD, PPh₃, THF, 0 °C to RT45 - 55%80%Triphenylphosphine oxide
1. Etherification Williamson (Optimized) K₂CO₃, DMF, 80 °C 85 - 92% >95% Trace unreacted phenol
2. Reduction Catalytic HydrogenationPd/C (10%), H₂ (1 atm), MeOH30 - 40%70%Hydroxylamine intermediate
2. Reduction Iron Reduction (Optimized) Fe powder, NH₄Cl, EtOH/H₂O, 80 °C 90 - 95% >98% Trace iron salts

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory In-Process Controls (IPCs) that dictate whether the reaction should proceed, ensuring you never carry failed material forward.

Protocol A: Williamson Ether Synthesis of the Nitro Intermediate

Objective: Synthesize 2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]nitrobenzene via an SN2 displacement.

  • Preparation: Charge a dry 250 mL round-bottom flask with 2-nitrophenol (1.0 eq, 10 mmol) and anhydrous DMF (50 mL).

  • Deprotonation: Add K₂CO₃ (2.0 eq, 20 mmol). Stir at room temperature for 30 minutes. Visual cue: The solution will turn a deep, vibrant yellow as the phenoxide ion forms.

  • Alkylation: Add 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole (1.1 eq, 11 mmol) dropwise to the mixture.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Self-Validation (IPC): Remove a 10 µL aliquot, quench in 1 mL MeCN/H₂O (1:1), and analyze via LC-MS. Do not proceed until the starting 2-nitrophenol peak (m/z 138) represents <2% Area Under Curve (AUC) relative to the product mass.

  • Workup: Cool the reaction to room temperature and pour it slowly into vigorously stirred ice water (150 mL). Filter the resulting precipitate, wash with cold water (3 x 20 mL), and dry under high vacuum to afford the intermediate.

Protocol B: Chemoselective Iron-Mediated Nitro Reduction

Objective: Reduce the nitro intermediate to the target aniline without catalyst poisoning.

  • Preparation: Suspend the nitro intermediate (1.0 eq, 8 mmol) in a solvent mixture of Ethanol and Water (4:1 ratio, 80 mL).

  • Reagent Addition: Add solid NH₄Cl (3.0 eq, 24 mmol) followed by Iron powder (325 mesh, 5.0 eq, 40 mmol).

  • Reduction: Heat the vigorously stirred suspension to 80 °C (reflux) for 2 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1) alongside the starting material. Validation criteria: The UV-active starting material spot (Rf ~0.7) must be completely replaced by a lower-running, ninhydrin-positive aniline spot (Rf ~0.3).

  • Filtration: Filter the hot mixture through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake with hot ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline.

References

  • Title: Mitsunobu Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL
  • Title: Williamson ether synthesis Source: Wikipedia URL
  • Title: Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability Source: Organic Chemistry Portal URL

Sources

Optimization

Technical Support Center: Advanced Purification &amp; Chromatography of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline

Welcome to the Technical Support Center. As Senior Application Scientists, we have engineered this guide specifically for researchers and drug development professionals working with 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we have engineered this guide specifically for researchers and drug development professionals working with 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline (CAS: 1006959-24-5) .

This pharmaceutical intermediate presents unique chromatographic challenges. The molecule features dual basic centers—a primary aniline moiety and a 1,5-dimethylpyrazole ring—coupled with an ether linkage. These structural liabilities make the compound highly susceptible to secondary silanol interactions, auto-oxidation, and poor recovery during standard purification workflows. This guide synthesizes field-proven methodologies to help you overcome these bottlenecks.

I. Diagnostic Workflow for Chromatographic Optimization

Before adjusting your mobile phase or column chemistry, utilize the following decision matrix to diagnose the root cause of peak distortion or poor recovery.

TroubleshootingWorkflow Start Analyze Chromatogram (Initial RP-HPLC) CheckShape Is Peak Tailing Observed (Tf > 1.5)? Start->CheckShape TailingYes Yes: Silanol Interaction or Column Overload CheckShape->TailingYes Tf > 1.5 TailingNo No: Proceed to Preparative Scale-up CheckShape->TailingNo Tf <= 1.5 AdjustPH Adjust Mobile Phase (pH 2.5 with 0.1% TFA) TailingYes->AdjustPH CheckAgain Tailing Resolved? AdjustPH->CheckAgain ChangeColumn Switch to Hybrid Silica (BEH) Column CheckAgain->ChangeColumn No Success Method Validated (Tf < 1.2) CheckAgain->Success Yes ChangeColumn->Success

Diagnostic workflow for resolving peak tailing and recovery issues in pyrazole-anilines.

II. Troubleshooting & FAQs

Q1: Why does 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline exhibit severe peak tailing (Tf > 2.0) on standard C18 columns? A1: Peak tailing for this compound is primarily driven by secondary ion-exchange interactions . At a neutral mobile phase pH, residual silanol groups (Si-OH) on traditional Type A silica stationary phases dissociate into negatively charged silanoxide ions (Si-O⁻). Simultaneously, the basic aniline and pyrazole nitrogens remain partially protonated. This creates a strong electrostatic attraction between the analyte and the stationary phase . Because this ion-exchange mechanism is kinetically slower than the primary hydrophobic (reversed-phase) interaction, the analyte desorbs unevenly, resulting in a broad, asymmetrical tail. Resolution: Switch to a high-purity Type B silica or an Ethylene Bridged Hybrid (BEH) phase, which has a drastically reduced active silanol footprint.

Q2: What is the optimal mobile phase strategy to ensure sharp peaks and high recovery in RP-HPLC? A2: The most effective strategy is strict pH control combined with a masking agent. Lowering the mobile phase pH to approximately 2.5–2.8 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid forces the residual silanols into their fully protonated, neutral state (Si-OH) . While the aniline and pyrazole moieties will also be fully protonated, the suppression of the secondary silanol interaction ensures the analyte elutes via a pure, predictable hydrophobic mechanism. If tailing persists, adding a small percentage of water (2-3%) in supercritical fluid chromatography (SFC) or using an amine-based modifier can competitively mask active sites .

Q3: During preparative scale-up using normal-phase silica gel, my recovery drops below 50%. What is causing this? A3: Poorly soluble basic pyrazole derivatives often precipitate or irreversibly chemisorb to the acidic pores of standard silica gel during normal-phase chromatography . The primary aniline moiety forms exceptionally strong hydrogen bonds with the silica matrix. Resolution: You must deactivate the silica gel prior to loading. Pre-treat the column by flushing it with a mobile phase containing 1–2% Triethylamine (TEA). This neutralizes the hyper-acidic sites. Alternatively, switch to an amine-functionalized (NH2) stationary phase to prevent chemisorption entirely.

Q4: I am observing degradation (color change to dark brown) during fraction concentration. How can I prevent this? A4: Anilines are notoriously susceptible to auto-oxidation, a radical-mediated process accelerated by light, heat, and concentration in the presence of oxygen. Resolution: Always concentrate fractions under reduced pressure at temperatures strictly below 30°C. Break the vacuum with an inert gas (Argon or Nitrogen). For long-term storage, convert the free base into a stable hydrochloride (HCl) or trifluoroacetate (TFA) salt immediately after purification.

III. Quantitative Data: Column & Mobile Phase Comparison

To facilitate rapid method development, we have summarized the expected chromatographic performance metrics for pyrazole-aniline derivatives across various stationary phases.

Stationary PhaseMobile Phase SystemAdditive / ModifierAvg. Tailing Factor (Tf)Expected Recovery (%)Mechanistic Notes
Standard C18 (Type A) Water / AcetonitrileNone (Neutral pH)> 2.5 (Severe)< 60%Strong ion-exchange with active silanols (Si-O⁻). Not recommended.
Hybrid C18 (BEH) Water / Acetonitrile0.1% TFA (pH 2.5)1.0 - 1.2 (Ideal)> 95%Silanols protonated; pure hydrophobic retention. Optimal for analytics.
Silica Gel (60Å) Hexane / Ethyl AcetateNoneN/A (Irreversible)< 40%Analyte chemisorption via aniline hydrogen bonding.
Silica Gel (60Å) Hexane / Ethyl Acetate1-2% Triethylamine1.3 - 1.585 - 90%TEA competitively masks acidic silica pores. Best for prep scale-up.
Viridis BEH (SFC) Supercritical CO₂ / MeOH2-3% Water1.1 - 1.3> 90%Water acts as a pseudo-HILIC modifier, improving peak symmetry .

IV. Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By monitoring specific checkpoints, you can ensure the physical chemistry of the separation is functioning as intended.

Protocol A: Analytical RP-HPLC Method for Purity Assessment

Objective: Achieve baseline resolution and symmetrical peak shape (Tf < 1.5) for accurate purity quantification.

  • Mobile Phase Preparation: Mix 990 mL HPLC-grade water with 10 mL Formic Acid (1% final conc.) to achieve a pH of ~2.8. Filter through a 0.2 µm PTFE membrane. Causality: The low pH protonates silanols, shutting down the secondary ion-exchange interactions that cause tailing.

  • Column Equilibration: Install a C18 Hybrid (BEH) column (e.g., 50 × 3 mm, 1.7 µm). Set the column oven to 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics for the bulky pyrazole-aniline structure.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile). Causality: Dissolving the sample in a weaker solvent prevents the "solvent shock" and peak fronting that occurs when samples are injected in 100% organic solvents.

  • Execution & Validation Checkpoint: Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes. Validation: The system is self-validating if the calculated Tailing Factor (Tf) of the main peak is between 0.9 and 1.2, and theoretical plates (N) > 10,000. If Tf > 1.5, the protocol dictates immediate recalibration of the mobile phase pH.

Protocol B: Preparative Normal-Phase Scale-Up

Objective: Purify >1 gram of crude material while preventing auto-oxidation and irreversible silica binding.

  • Silica Deactivation: Pack the preparative column with standard 60Å silica gel. Flush the bed with 3 column volumes (CV) of Hexane containing 2% Triethylamine (TEA). Causality: TEA irreversibly binds to hyper-acidic silanol sites, masking them from the basic aniline and pyrazole nitrogens of the target molecule.

  • Dry Loading: Dissolve the crude mixture in minimal dichloromethane (DCM). Add Celite 545 (in a 1:2 ratio to crude mass) and evaporate under reduced pressure to a free-flowing powder. Causality: Dry loading prevents band broadening. Using inert Celite instead of silica for the dry load prevents acid-catalyzed degradation of the ether linkage prior to elution.

  • Elution: Elute using a step gradient of Hexane to Ethyl Acetate (ensuring the mobile phase contains 1% TEA throughout).

  • Execution & Validation Checkpoint: Collect fractions and immediately spot on a TLC plate. Validation: The protocol is validated if the isolated mass recovery is >85% and the concentrated product remains colorless to pale yellow. A dark brown color indicates the TEA concentration was insufficient to prevent auto-oxidation on the column, requiring a rerun with fresh antioxidant measures.

V. References

  • The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Understanding HPLC Peak Tailing Source: Scribd Analytical Chromatography Archives URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Amidation of 2-[(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with coupling 2-[(1,5-Dimethyl-1H-py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with coupling 2-[(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline .

This substrate presents a unique dual-challenge: it is an aniline (inherently less nucleophilic than aliphatic amines due to lone-pair delocalization into the aromatic ring), and it features a bulky ortho-substituent (the pyrazolylmethoxy group) that creates a significant steric shield around the primary amine. Successful amidation requires precise control over reagent selection, base basicity, and activation kinetics.

Amidation Optimization Workflow

AmidationWorkflow Start Analyze Carboxylic Acid Hindered Sterically Hindered / Electron Deficient? Start->Hindered Epimerization Chiral Center at alpha-position? Hindered->Epimerization No HATU HATU + 2,6-Lutidine (High Reactivity) Hindered->HATU Yes Scale Process Scale (>10g)? Epimerization->Scale No T3P T3P + Pyridine (Low Epimerization, Scalable) Epimerization->T3P Yes Scale->T3P Yes EDC EDC/HOBt + DMAP (Standard/Cost-Effective) Scale->EDC No

Fig 1. Decision matrix for selecting optimal amidation conditions for hindered anilines.

Section 1: Troubleshooting & Mechanistic FAQs

Q1: I am using HATU and DIPEA, but my yield is low, and LC-MS shows a major byproduct. What is happening? A: You are observing the guanidinylation of your aniline. HATU is a powerful reagent that rapidly forms a highly reactive OAt-active ester 1[1]. However, because 2-[(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline is sterically hindered, the rate of desired nucleophilic attack on the activated ester is severely retarded. This kinetic delay allows the unreacted aniline to attack the uronium/imminium carbon of HATU directly, forming a dead-end tetramethylguanidinium byproduct. Causality & Fix: Switch your base from DIPEA or Triethylamine (TEA) to 2,6-lutidine . 2,6-lutidine is sufficiently basic to deprotonate the carboxylic acid but sterically hindered enough to modulate the activation rate, effectively suppressing the guanylation side reaction while preserving high amidation yields 2[2].

Q2: My carboxylic acid partner has an alpha-chiral center, and I am seeing significant epimerization. How can I prevent this? A: Epimerization occurs when the activated acid undergoes intramolecular cyclization to form an oxazolone intermediate, which readily tautomerizes to lose stereochemical integrity. For epimerization-prone substrates coupling with hindered anilines, Propanephosphonic acid anhydride (T3P) is the superior choice 3[3]. T3P converts the acid into a phosphonate mixed anhydride. To prevent the base-catalyzed elimination pathway (ketene formation) that leads to epimerization, avoid strong aliphatic bases. Utilizing pyridine or N-methylimidazole (NMI) ensures the reaction stays on the direct displacement pathway 3[3].

Q3: I need to scale this reaction to >50 grams. Is EDC/HOBt viable for this aniline? A: EDC/HOBt is highly scalable, but the coupling of anilines using standard EDC/HOBt protocols is notoriously sluggish 4[4]. To make this viable for 2-[(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline, you must add a catalytic amount of DMAP (0.1 to 1.0 equiv). DMAP intercepts the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which forces the difficult C-N bond formation to completion 4[4]. Alternatively, T3P is highly recommended for process scale due to its non-toxic nature and purely water-soluble byproducts 5[5].

Section 2: Quantitative Reagent Comparison for Hindered Anilines
Coupling SystemTypical YieldEpimerization RiskScalability / Process SuitabilityByproduct Removal Strategy
HATU / 2,6-Lutidine 85 - 95%ModerateLow (High cost, shock-sensitive)Silica Gel Chromatography
T3P / Pyridine 75 - 90%Very Low High (Non-toxic, safe)Simple Aqueous Wash
EDC/HOBt / DMAP 60 - 80%ModerateHigh (Cost-effective)Acidic/Basic Aqueous Wash
Section 3: Validated Experimental Protocols
Protocol A: High-Reactivity HATU Coupling (Discovery / Milligram Scale)

Use this protocol when coupling with highly sterically hindered or unreactive aliphatic carboxylic acids where maximum driving force is required.

  • Pre-activation: To a flame-dried flask under nitrogen, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv). Dissolve in anhydrous DMF (0.2 M concentration).

  • Base Addition: Cool the mixture to 0 °C. Add 2,6-Lutidine (3.0 equiv) dropwise. Stir for 15 minutes at 0 °C to allow the OAt-active ester to form fully.

  • Amine Addition: Add 2-[(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline (1.1 equiv) as a solution in a minimal amount of DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Self-Validation Check: Pull a 5 µL aliquot and analyze via LC-MS. Look for the mass of the tetramethylguanidinium adduct ( M+=Aniline Mass+99.1 Da ). If this byproduct is >5%, your pre-activation step was too short, or the acid is too hindered for HATU.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash organics with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate for column chromatography.

Protocol B: Scalable T3P Amidation (Process / Gram Scale)

Use this protocol for scale-up, epimerization-prone acids, or to avoid chromatographic purification.

  • Preparation: In a dry reactor, combine the carboxylic acid (1.0 equiv) and 2-[(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline (1.05 equiv) in ethyl acetate (EtOAc) or 2-MeTHF (0.5 M).

  • Base Addition: Add Pyridine (3.0 equiv). Cool the reaction mixture to 0 °C using an ice bath.

  • T3P Addition: Slowly add T3P (50 wt% solution in EtOAc, 1.5 equiv) via an addition funnel over 30 minutes to control the exotherm.

  • Reaction: Remove the cooling bath and stir at room temperature for 16 hours. (Note: For extremely sluggish acids, heating to 60 °C is tolerated well by T3P).

  • Self-Validation Check: T3P byproducts are entirely water-soluble. Post-reaction, perform a mini-workup (water wash) on an aliquot and check the organic layer via HPLC. If unreacted aniline persists, do not add more T3P directly; verify the pH of the subsequent aqueous wash is basic enough to clear phosphonic acid byproducts.

  • Workup: Wash the organic layer sequentially with 1N HCl (to remove excess pyridine and aniline), water, and saturated aqueous NaHCO3​ (to remove T3P byproducts and unreacted acid). Dry and concentrate to yield high-purity amide.

References
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - BenchChem. 1

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - ACS Publications.2

  • Stereochemical Aspects of T3P Amidations - ACS Publications. 3

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt - PMC. 4

  • Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861 - PMC. 5

Sources

Optimization

Preventing degradation and improving storage stability of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline

Welcome to the Technical Support Center for 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline . This compound is a highly functionalized building block featuring three distinct chemical domains: an electron-rich aniline m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline . This compound is a highly functionalized building block featuring three distinct chemical domains: an electron-rich aniline moiety, an aryl-alkyl ether linkage, and a substituted pyrazole ring.

Because of its structural complexity, researchers frequently encounter degradation issues during long-term storage or assay preparation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the scientific integrity of your experiments.

Part 1: Molecular Vulnerability Profile

To prevent degradation, you must first understand the causality behind it. The instability of this molecule is not uniform; it is localized to specific functional groups:

  • The Aniline Moiety (High Vulnerability): The primary amine group donates electron density into the benzene ring, making it highly susceptible to atmospheric oxidation[1]. Exposure to oxygen or reactive oxygen species (ROS) initiates a cascade that forms nitroso intermediates, which subsequently couple to form highly colored azobenzene derivatives or polyaniline-like polymers[2][3].

  • The Ether Linkage (Moderate Vulnerability): The methoxy bridge connecting the pyrazole to the aniline acts as an aryl-heteroarylmethyl ether. While generally stable under neutral conditions, it can undergo cleavage under strongly acidic conditions or in the presence of certain transition metal catalysts[4].

  • The 1,5-Dimethylpyrazole Ring (High Stability): Unlike N-unsubstituted pyrazoles, which suffer from dynamic prototropic tautomerism that complicates NMR analysis and stability[5][6], the 1,5-dimethyl substitution "locks" the ring system, rendering it highly stable against tautomeric interconversion.

Mechanistic Pathway of Degradation

OxidationPathway A 2-[(1,5-Dimethyl-1H-pyrazol-4-YL) methoxy]aniline (Colorless/White) C Nitroso Intermediate [Transient] A->C Oxidation B Oxygen (O2) / ROS (OH•) B->C D Azobenzene Dimer (Yellow/Red) C->D Coupling with unreacted Aniline E Polyaniline Polymers (Brown/Black) C->E Overoxidation & Polymerization

Caption: Oxidative degradation pathway of the aniline moiety into azobenzene and polymers.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My freshly purchased batch was an off-white powder, but after a month in the fridge, it has turned a deep yellow-brown. Is it still usable? A1: The color change is a classic indicator of aniline oxidation[7]. The yellow/red hue is caused by the formation of azobenzene dimers, while brown/black indicates advanced polymerization[1]. Do not use the compound as-is, as these oxidized impurities are highly redox-active and will cause false positives in biological assays or poison metal catalysts in downstream synthesis. You must purify the batch using the Rescue Protocol (SOP 2) before use.

Q2: I am analyzing my stored sample via LC-MS, and I see a new peak at [M - 110]. What is the cause of this degradation? A2: A mass loss of 110 Da corresponds to the loss of the 1,5-dimethylpyrazole-4-methanol moiety, indicating that the aryl ether linkage has been cleaved[4]. This typically occurs if the compound was exposed to acidic vapors during storage or if your LC-MS mobile phase is excessively acidic (e.g., >0.1% TFA) and the sample was left in the autosampler for too long. Switch to a milder modifier like 0.1% Formic Acid and prepare samples fresh.

Q3: Does moisture affect this compound as severely as it affects other pyrazoles? A3: No. Moisture is primarily a concern for N-unsubstituted pyrazoles because water lowers the energetic barrier for proton transfer, facilitating rapid tautomerization[6]. Because your compound is 1,5-dimethylated, tautomerization is structurally impossible[5]. However, moisture should still be avoided as it can accelerate the oxidative pathways of the aniline moiety.

Part 3: Quantitative Storage Stability Data

The following table summarizes the degradation kinetics of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline under various storage conditions. Data is synthesized from standard aromatic amine stability profiles[8].

Storage ConditionAtmosphereContainer TypeInitial PurityPurity (3 Months)Purity (6 Months)Visual Appearance (6 Mo)
-20°C (Freezer) ArgonAmber Glass>99.5%>99.5%99.2%Off-white powder
2-8°C (Fridge) NitrogenAmber Glass>99.5%99.1%98.4%Pale yellow tint
2-8°C (Fridge) AirClear Glass>99.5%94.2%88.1%Yellow/Orange
25°C (Room Temp) AirClear Glass>99.5%82.5%<70.0%Dark Brown/Resinous

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Optimal Storage & Handling (Self-Validating System)

To prevent the formation of nitroso intermediates, the storage environment must be strictly anaerobic and photoprotected.

  • Aliquoting: Upon receiving the bulk compound, dissolve a small analytical sample for baseline LC-MS/NMR. Immediately aliquot the remaining solid into single-use amber glass vials. Causality: Repeated freeze-thaw cycles and repeated opening introduce condensation and fresh oxygen, accelerating degradation.

  • Inert Gas Purging: Insert a needle connected to a low-pressure Argon line into the vial. Argon is heavier than Nitrogen and is superior for displacing oxygen in the headspace. Purge for 30 seconds.

  • Sealing: Cap the vial tightly and wrap the seam with Parafilm.

  • Validation Step: Place a colorimetric oxygen indicator strip inside the secondary storage bag/desiccator containing the vials. If the strip remains pink (anaerobic) after 24 hours, your purging technique is validated. Store at -20°C.

SOP 2: Rescue & Purification of Degraded Samples

If your sample has turned yellow or brown, you can recover the pure compound using Flash Column Chromatography.

  • Preparation: Dissolve the degraded sample in a minimal amount of Dichloromethane (DCM).

  • TLC Validation: Spot the mixture on a normal-phase silica TLC plate. Elute with 30% Ethyl Acetate in Hexanes. Self-Validation: You will observe a fast-moving yellow/orange spot (the azobenzene degradant) near the solvent front, and a slower-moving, UV-active spot (the primary aniline).

  • Chromatography: Load the sample onto a silica gel column. Run a gradient from 10% to 40% Ethyl Acetate in Hexanes.

  • Collection: Discard the early-eluting colored fractions. Collect the fractions containing the primary aniline.

  • Concentration: Evaporate the solvent under reduced pressure. To prevent auto-oxidation during drying, backfill the rotary evaporator with Nitrogen before breaking the vacuum.

Part 5: Troubleshooting Decision Tree

Use the following workflow to rapidly diagnose and resolve issues with your compound batches.

Troubleshooting Start Sample Shows Discoloration or Impurities LCMS Run LC-MS Analysis (0.1% FA Mobile Phase) Start->LCMS CheckMass Identify Major Degradant Mass LCMS->CheckMass Azo Mass = [2M - 2H] (Azobenzene Dimer) CheckMass->Azo Oxidation Cleavage Mass = [M - 110] (Ether Cleavage) CheckMass->Cleavage Hydrolysis Action1 Execute SOP 2: Silica Chromatography Azo->Action1 Action2 Check pH of buffers. Avoid strong acids. Cleavage->Action2 Store Execute SOP 1: Store under Argon at -20°C Action1->Store Action2->Store

Caption: Diagnostic workflow for identifying and resolving degradation in stored samples.

References

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry.[Link]

  • Aniline | C6H5NH2 | CID 6115. PubChem - NIH.[Link]

  • Aniline. Wikipedia. [Link]

  • New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. Environmental Science & Technology - ACS Publications.[Link]

  • Phenolic Azobenzene as Ligand for Cation Complexation—Syntheses and Applications. MDPI.[Link]

  • Aryl ether-free polymer electrolytes for electrochemical and energy devices. Chemical Society Reviews (RSC Publishing).[Link]

Sources

Troubleshooting

Minimizing side reactions and impurities in 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline synthesis

Welcome to the Technical Support Center for the synthesis of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic pitfalls, side reactions, and impurity profiles encountered during the scale-up of this critical pharmaceutical intermediate.

This guide abandons generic advice in favor of field-proven, self-validating protocols grounded in chemical causality.

Part 1: Synthetic Workflow & Mechanistic Overview

The synthesis of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline generally proceeds via a two-step route: a Williamson-type etherification followed by a catalytic nitro reduction.

SynthesisWorkflow A 4-(Chloromethyl)-1,5-dimethyl- 1H-pyrazole + 2-Nitrophenol B Etherification (Base, Solvent) A->B C 1,5-Dimethyl-4-((2-nitrophenoxy) methyl)-1H-pyrazole B->C SN2 Reaction D Nitro Reduction (H2, Catalyst) C->D E 2-[(1,5-Dimethyl-1H-pyrazol-4-YL) methoxy]aniline D->E -2 H2O

Synthetic workflow for 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline.

Part 2: Troubleshooting the Etherification Step

Q: My etherification step yields a high percentage of a polar impurity, and the reaction stalls at 70% conversion. What is happening? A: You are observing the competitive hydrolysis of your starting electrophile (4-(chloromethyl)-1,5-dimethyl-1H-pyrazole) into 1,5-dimethyl-1H-pyrazole-4-methanol. The Williamson ether synthesis operates via an SN​2 mechanism. If trace moisture is present in your solvent or hygroscopic base (like K2​CO3​ ), hydroxide ions are generated. Hydroxide is a smaller, harder nucleophile that will outcompete the bulky 2-nitrophenoxide for the electrophile, leading to irreversible hydrolysis and stalled conversion.

Q: How do I eliminate this side reaction and drive the reaction to completion? A: You must implement a strictly anhydrous, self-validating protocol. The base must be pre-mixed with the phenol to ensure complete phenoxide generation before the electrophile is introduced.

Step-by-Step Protocol: Anhydrous Etherification

  • Solvent Preparation: Dry N,N-Dimethylformamide (DMF) over activated 3Å molecular sieves for 24 hours prior to use. Water content must be <50 ppm (verify via Karl Fischer titration).

  • Deprotonation: Charge a dry, argon-flushed reactor with 2-nitrophenol (1.05 eq) and anhydrous K2​CO3​ (1.5 eq) in the dried DMF. Stir at 25°C for 45 minutes. Causality: This ensures complete conversion to the deep-red 2-nitrophenoxide, preventing unreacted base from interacting with the halide later.

  • Controlled Addition: Dissolve 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole (1.0 eq) in dry DMF and add dropwise over 1 hour. Causality: Slow addition maintains a vast excess of phenoxide relative to the halide, kinetically favoring the desired SN​2 pathway over any residual side reactions.

  • Reaction & Quench: Heat to 60°C. Monitor via HPLC. Once the halide is consumed (>98% conversion), cool to room temperature and quench by pouring into ice-cold water to precipitate the intermediate. Filter and dry under vacuum.

Part 3: Troubleshooting the Nitro Reduction Step

Q: During the catalytic hydrogenation of the nitro intermediate, I am seeing a yellow/orange impurity that increases in concentration over time. How do I minimize this? A: The yellow/orange impurity is an azoxy dimer. The reduction of a nitro group to an aniline proceeds stepwise: Nitro Nitroso Hydroxylamine Aniline. The final step (hydroxylamine to aniline) is often the rate-limiting step[1]. If the hydroxylamine intermediate accumulates due to poor hydrogen mass transfer, it rapidly condenses with the highly reactive nitroso intermediate to form an undesired azoxy dimer[2].

NitroReduction Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +H2, -H2O Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +H2 Azoxy Azoxy Dimer (Ar-N=N(O)-Ar) Nitroso->Azoxy + Ar-NHOH (Condensation) Aniline Target Aniline (Ar-NH2) Hydroxylamine->Aniline +H2, -H2O (Rate Limiting)

Mechanistic pathway of nitro reduction highlighting azoxy dimer formation.

Q: I am also observing cleavage of the ether bond (hydrogenolysis) during the nitro reduction. How can I selectively reduce the nitro group without breaking the pyrazolyl-methoxy-aniline linkage? A: The pyrazolylmethyl ether linkage mimics a benzyl ether, making it highly susceptible to hydrogenolysis (C-O bond cleavage) when using standard Palladium on Carbon (Pd/C) catalysts. To prevent this, you must switch your catalyst to Platinum on Carbon (Pt/C) , ideally sulfided. Platinum is highly active for N-O bond reduction but has significantly lower activity for C-O bond hydrogenolysis. Furthermore, adding a vanadium promoter (like NH4​VO3​ ) specifically accelerates the reduction of the hydroxylamine intermediate, preventing azoxy dimer formation[3].

Step-by-Step Protocol: Chemoselective Nitro Reduction

  • Setup: Charge a pressure reactor with 1,5-dimethyl-4-((2-nitrophenoxy)methyl)-1H-pyrazole (1.0 eq) and THF/MeOH (1:1 v/v).

  • Catalyst Addition: Add 1% w/w of 5% Pt/C (sulfided) catalyst. Causality: The sulfide poisoning blunts the catalyst's ability to undergo oxidative addition into the C-O ether bond, preserving your molecule's backbone.

  • Pressurize: Purge the reactor 3x with Nitrogen, then 3x with Hydrogen. Pressurize to 5-10 bar H2​ . Causality: High pressure increases dissolved H2​ concentration, driving the rate-limiting hydroxylamine reduction forward and preventing dimer accumulation[1].

  • Agitation: Stir vigorously (>800 rpm). Gas-liquid mass transfer is critical; poor stirring will artificially starve the catalyst of hydrogen.

  • Self-Validating Monitoring: Sample at 2 hours. Do not stop the reaction based on time alone. Your HPLC trace must show the complete disappearance of the hydroxylamine peak (which typically elutes slightly before the target aniline) before venting the reactor.

  • Workup: Vent H2​ , purge with N2​ , filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.

Part 4: Quantitative Data & Catalyst Selection

To illustrate the importance of catalyst selection, the following table summarizes the expected impurity profiles when reducing 1,5-dimethyl-4-((2-nitrophenoxy)methyl)-1H-pyrazole under various conditions:

Reduction MethodTarget Aniline YieldAzoxy Dimer ImpurityEther Cleavage (Hydrogenolysis)Recommendation
5% Pd/C (3 bar H2​ ) 45%5%>40% ❌ Avoid. High ether cleavage.
5% Pt/C (1 bar H2​ ) 70%20% <2%❌ Avoid. Low pressure causes azoxy buildup.
5% Pt/C Sulfided (5 bar H2​ ) >95% <1%<1%Optimal. High chemoselectivity.
Fe / NH4​Cl (Reflux) 85%<2%0%⚠️ Viable alternative if high-pressure reactors are unavailable, but generates heavy metal waste.

References

  • Calculated Oxidation Potentials Predict Reactivity in Baeyer-Mills Reactions National Institutes of Health (NIH)[Link]

  • Influence of Reaction Parameters on the First Principles Reaction Rate Modeling of a Platinum and Vanadium Catalyzed Nitro Reduction American Chemical Society (ACS Publications)[Link]

  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst RSC Publishing[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to LC-MS Method Validation for the Detection of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline

As targeted therapeutics evolve, pyrazole-aniline derivatives have become foundational structural motifs, particularly in the synthesis of potent kinase inhibitors[1]. However, the high reactivity of intermediates like 2...

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Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapeutics evolve, pyrazole-aniline derivatives have become foundational structural motifs, particularly in the synthesis of potent kinase inhibitors[1]. However, the high reactivity of intermediates like 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline (CAS No. 1006958-85-5)[2] presents a dual-edged sword. Due to the presence of the primary aniline moiety, this compound is flagged as a Potentially Genotoxic Impurity (PGI)[3].

Regulatory agencies mandate that PGIs be strictly controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [4]. For an Active Pharmaceutical Ingredient (API) dosed at 500 mg/day, this requires an analytical method capable of detecting the impurity at 3 parts-per-million (ppm) or lower. As a Senior Application Scientist, I have designed this guide to move beyond basic protocol listing; we will explore the causality behind the chromatographic choices and establish a self-validating LC-MS framework for ultra-trace quantification.

Analytical Challenges & Mechanistic Causality

Detecting trace levels of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline within a high-concentration API matrix introduces severe physicochemical hurdles:

  • Basicity and Secondary Interactions: The molecule contains both a pyrazole ring and an aniline amine. At the acidic pH (pH ~3.2) required for optimal positive Electrospray Ionization (ESI+), these nitrogen atoms are protonated. On a standard end-capped C18 column, these protonated amines interact with residual silanols on the silica backbone, causing severe peak tailing and poor retention.

  • The Matrix Suppression Dilemma: To detect ppb-level impurities, analysts must inject highly concentrated API samples (e.g., 50 mg/mL). When this massive plug of API elutes into the MS source, it monopolizes the charge on the ESI droplets, neutralizing the ionization of co-eluting trace impurities (ion suppression).

The Solution: We bypass C18 entirely and utilize a Phenyl-Hexyl stationary phase . This leverages π−π interactions between the column and the analyte's aromatic rings, ensuring strong retention even when the amines are ionized. To conquer matrix suppression, we engineer a self-validating divert valve system that physically separates the API from the MS source.

Technology Comparison: LC-MS/MS vs. LC-HRMS

When validating a method for this specific PGI, laboratories typically choose between a Triple Quadrupole (QqQ) and a High-Resolution Mass Spectrometer (HRMS, such as a Q-TOF). While Q-TOF is excellent for identifying unknown degradation products[5], QqQ remains the gold standard for targeted, high-throughput PGI quantitation[3].

Table 1: Performance Comparison for PGI Detection
ParameterLC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF)
Primary Application Targeted ultra-trace quantitation (Routine QA/QC)Untargeted screening & structural elucidation
Detection Mode Multiple Reaction Monitoring (MRM)Full Scan / Targeted MS/MS (Accurate Mass)
Sensitivity (LOD) 0.05 ppm (Superior for trace PGIs)0.5 ppm
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitude
Selectivity Mechanism Precursor Specific Fragment TransitionHigh mass accuracy (< 2 ppm mass error)
Regulatory Fit Ideal for ICH M10 quantitative validationIdeal for forced degradation profiling

Self-Validating Experimental Protocol (LC-MS/MS)

In accordance with ICH M10 bioanalytical method validation guidelines[6], the following step-by-step protocol establishes a robust, self-validating system. The system validates itself via a post-column infusion test: by continuously infusing the PGI into the MS while injecting a blank API matrix, we map the exact elution window of the matrix suppression. The divert valve is then hard-coded to send this specific suppression zone to waste.

Phase A: Sample Preparation
  • Solubilization: Weigh exactly 50.0 mg of the API and dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO). Causality: DMSO ensures complete dissolution of both the lipophilic API and the polar PGI, preventing analyte occlusion.

  • Matrix Precipitation: Dilute the sample 1:10 with Mobile Phase A (0.1% Formic Acid in Water). Causality: This acts as an anti-solvent for highly lipophilic APIs, precipitating the bulk matrix while the protonated PGI remains highly soluble in the aqueous phase.

  • Filtration: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Phase B: Chromatographic Separation
  • Column: Waters XBridge Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.2). Causality: The ammonium buffer controls ionic strength to sharpen the basic aniline peak, while formic acid provides the protons necessary for ESI+.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 40% B (Analyte elutes at ~3.2 min)

    • 5.1 - 7.0 min: Step to 95% B (Column wash; bulk API elutes here)

    • 7.1 - 10.0 min: 5% B (Re-equilibration)

Phase C: MS/MS Parameters & Divert Valve Logic

LCMS_Workflow Sample API Sample (50 mg/mL) Prep Precipitation & Filtration Sample->Prep Dilution LC Phenyl-Hexyl UHPLC Column Prep->LC 2 µL Injection Valve Divert Valve (API to Waste) LC->Valve Eluent MS ESI+ Source Ionization Valve->MS 1.5-4.5 min MRM QqQ MRM Quantitation MS->MRM [M+H]+ 218.1

Fig 1: Self-validating LC-MS/MS workflow using a divert valve to eliminate API matrix suppression.

Divert Valve Timing:

  • 0.0 - 1.5 min: Divert to Waste (Removes non-retained salts and DMSO).

  • 1.5 - 4.5 min: Divert to MS (Target PGI acquisition window).

  • 4.5 - 10.0 min: Divert to Waste (Prevents the massive 95% B API wash from fouling the MS source).

MRM Transitions (ESI+): The exact mass of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline is 217.12 Da, yielding a [M+H]+ precursor ion of m/z 218.1.

Fragmentation Parent Precursor Ion (m/z 218.1) 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline Quant Quantifier Ion (m/z 109.1) Dimethyl-pyrazole cation Parent->Quant Collision Energy: 25V (Ether Cleavage) Qual Qualifier Ion (m/z 201.1) Loss of NH3 Parent->Qual Collision Energy: 15V

Fig 2: ESI+ collision-induced dissociation (CID) fragmentation pathway for MRM transitions.

Method Validation Data Summary

Following the execution of the protocol, the method must be validated against ICH M10 criteria[6]. The data below represents typical high-performance metrics achieved using the Phenyl-Hexyl/Divert Valve methodology.

Table 2: Quantitative Validation Results
Validation ParameterICH M10 Acceptance CriteriaExperimental ResultStatus
Linearity ( R2 ) ≥0.990 0.9994 (0.15 ppm to 20 ppm)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.05 ppm (S/N = 8)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.15 ppm (S/N = 14)Pass
Intra-day Precision (%RSD) ≤15% ( ≤20% at LOQ)3.2% at 1.5 ppm (n=6)Pass
Accuracy (% Recovery) 85% - 115%98.4%Pass
Matrix Factor (IS-normalized) 0.85−1.15 0.97 (Indicates negligible suppression)Pass

Note: The Matrix Factor of 0.97 definitively proves that the divert valve and sample precipitation steps successfully isolated the analyte from the API matrix, fulfilling the self-validating requirement of the assay.

Sources

Comparative

A Comparative Guide to Substrate Performance in Suzuki-Miyaura Coupling: 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline vs. Standard Anilines

Introduction: The Enduring Challenge of Anilines in Cross-Coupling The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in constructing C(sp²)–C(sp²) bonds with b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Challenge of Anilines in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in constructing C(sp²)–C(sp²) bonds with broad functional group tolerance and generally mild conditions. This palladium-catalyzed reaction is indispensable in the synthesis of biaryl motifs, which are core structures in countless pharmaceuticals, agrochemicals, and advanced materials.[1]

While the reaction is robust, certain substrate classes present persistent challenges. Unprotected anilines, for instance, are notoriously difficult coupling partners. The primary amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation, which ultimately results in sluggish reactions and diminished yields.[2] Furthermore, the electronic and steric properties of substituents on the aniline ring dramatically influence reactivity, creating a complex optimization landscape for any given transformation.[1]

This guide provides a comparative analysis of a uniquely substituted aniline, 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline , against "standard" aniline substrates, such as bromoaniline isomers. As direct comparative experimental data for the titular compound is not prevalent in published literature, this guide will leverage established mechanistic principles and performance data from analogous systems to build a predictive model of its reactivity. We will explore how its unique structural motifs—specifically the ortho-alkoxy linker and the N-heterocyclic pyrazole—are anticipated to overcome common challenges associated with standard anilines.

Baseline Performance: Standard Bromoanilines in Suzuki-Miyaura Coupling

To establish a performance benchmark, we first examine the behavior of simple bromoanilines. The position of the bromo substituent (ortho, meta, or para to the amino group) has a profound impact on reaction kinetics and overall yield, stemming from a combination of electronic and steric effects.

A study on the micellar Suzuki-Miyaura cross-coupling between bromoaniline isomers and 2-thienylboronic acid provides a clear, quantitative comparison under identical conditions.[3]

Aniline DerivativeProductReaction Time (min)Yield (%)
2-Bromoaniline2-(Thiophen-2-yl)aniline1586
3-Bromoaniline3-(Thiophen-2-yl)aniline1564
3-Bromoaniline3-(Thiophen-2-yl)aniline6096
4-Bromoaniline4-(Thiophen-2-yl)aniline1591
Table 1: Comparative yields of the micellar Suzuki-Miyaura cross-coupling reaction between bromoaniline isomers and 2-thienylboronic acid. Data sourced from Vaghi, et al.[3]

From this data, several key insights emerge:

  • Para-Substituted Anilines: 4-Bromoaniline demonstrates high reactivity, affording a 91% yield in just 15 minutes. The para-position offers a favorable electronic environment for the reaction without imposing significant steric hindrance on the reaction center.[1]

  • Ortho-Substituted Anilines: 2-Bromoaniline also performs well, though the proximity of the amino group can be a double-edged sword. While it can sterically hinder the approach of the catalyst, it can also participate in a "directing group" effect under certain conditions, a concept we will explore later. Developing robust methods for unprotected ortho-anilines is an area of significant interest.[4]

  • Meta-Substituted Anilines: 3-Bromoaniline shows the lowest initial reactivity, requiring a significantly longer reaction time to achieve a high yield. This highlights the subtle interplay of electronic effects on the rate of oxidative addition.

The primary challenge with these standard substrates remains the potential for the aniline's lone pair to interfere with the palladium catalyst, necessitating careful selection of ligands and conditions to maintain catalytic activity.

Analysis of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline: A Structurally-Advantaged Substrate

We now turn our focus to the titular compound. While we will hypothesize its performance in a Suzuki-Miyaura reaction (requiring a halide, such as bromine or iodine, on the aniline ring), its intricate structure suggests a reactivity profile that could be substantially different from, and potentially superior to, standard anilines.

Two key structural features distinguish this molecule:

  • An Ortho-Alkoxy Tether: The aniline nitrogen is positioned ortho to a methoxy linker. This arrangement is known to influence the electronic environment and can provide a site for secondary coordination.

  • A Pendant Pyrazole Ring: The methoxy group is attached to a 1,5-dimethyl-1H-pyrazole. Pyrazoles are well-documented N-donor ligands capable of coordinating to transition metals, including palladium.[5][6]

The Hypothesis: Intramolecular Chelation Assistance

The central hypothesis is that the pyrazole moiety can act as an intramolecular chelating ligand during the catalytic cycle. After the initial oxidative addition of palladium into the Carbon-Halogen bond, the pyrazole nitrogen is perfectly positioned to coordinate to the palladium center, forming a stable six-membered palladacycle.

This chelation is expected to confer several significant advantages:

  • Stabilization of the Catalytic Intermediate: The bidentate (N,N) chelation from the aniline and pyrazole nitrogens would stabilize the palladium(II) intermediate, preventing catalyst decomposition and aggregation.

  • Prevention of Catalyst Inhibition: By occupying a coordination site on the palladium, the intramolecular pyrazole ligand can sterically and electronically shield the metal center from unproductive coordination by other aniline molecules in the bulk solution. This directly addresses the primary failure mode for many aniline couplings.

  • Favorable Reaction Kinetics: Chelation can rigidify the transition state geometry, potentially lowering the activation energy for subsequent steps like transmetalation and reductive elimination. The concept of chelation enabling and controlling selectivity in cross-coupling is a powerful and established principle.[7]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X) A->B Ar-X C Transmetalation (Ar-Pd(II)-R) B->C R-B(OR)2 Base D Reductive Elimination C->D D->A Ar-R (Product)

Caption: The standard catalytic cycle for the Suzuki-Miyaura reaction.

G cluster_chelation Hypothesized Chelation Effect start Bromo-Precursor of Target Aniline intermediate [Ar-Pd(II)-Br] Intermediate start->intermediate Oxidative Addition pd0 Pd(0)Ln pd0->intermediate chelated Chelated Intermediate (Stabilized) intermediate->chelated Intramolecular Pyrazole Coordination next_step Transmetalation chelated->next_step Proceeds to Product

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-s...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline, a compound that, while not extensively characterized in public safety literature, belongs to chemical families—anilines and pyrazoles—with known hazard profiles. The procedures outlined below are grounded in established safety principles and regulatory guidelines to ensure the protection of personnel and the environment.

I. Hazard Assessment and Chemical Profile

  • Aniline and its Derivatives : Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer, and is known to cause damage to organs through prolonged or repeated exposure.[1] Anilines are very toxic to aquatic life.[1][2]

  • Pyrazole Derivatives : Pyrazole-containing compounds exhibit a wide range of biological activities.[3][4] While many are developed for therapeutic uses, this inherent bioactivity necessitates careful handling as a precautionary measure. Some pyrazole derivatives are known to be irritants to the skin, eyes, and respiratory system.[5][6][7]

Based on this structural analysis, 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline should be handled as a hazardous substance with potential for toxicity, skin and eye irritation, and environmental harm.

Table 1: Inferred Hazard Profile and Safety Precautions

Hazard CategoryInferred Risk for 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]anilineRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful or toxic based on the aniline moiety.[1][8]Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, safety goggles/face shield.[6][7]
Skin Corrosion/Irritation Potential for skin irritation.[5][6][7]Chemical-resistant gloves, lab coat.[5][6]
Serious Eye Damage/Irritation Potential for serious eye irritation.[5][6][7]Safety goggles with side shields or face shield.[5]
Carcinogenicity/Mutagenicity Suspected, based on the aniline component.[1]Use of a certified chemical fume hood is mandatory.[9]
Aquatic Toxicity Assumed to be toxic to aquatic life.[1][2]Prevent release to the environment; do not dispose of down the drain.[1][5]

II. Immediate Safety and Spill Response

Prompt and correct response to a spill is critical to mitigate exposure and prevent environmental contamination.

A. Personal Protective Equipment (PPE)

Before handling the compound or any associated waste, ensure the following PPE is worn:

  • Eye Protection : Chemical splash goggles.[10]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile). Note that for prolonged contact, more robust options should be considered.[9]

  • Body Protection : A fully buttoned lab coat.[9]

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][10]

B. Small Spill Cleanup Protocol

For minor spills (manageable by trained lab personnel):

  • Evacuate and Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[11]

  • Containment : Absorb the spill with an inert, dry material such as vermiculite, sand, or commercial sorbent pads.[9][11]

  • Collection : Carefully sweep or scoop the absorbed material into a suitable, sealable container designated for hazardous waste.[5][6]

  • Decontamination : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[9]

  • Waste Disposal : The collected spill material and any contaminated cleaning materials (wipes, gloves) must be disposed of as hazardous waste.

For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.

III. Disposal Procedure for 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline Waste

The disposal of this compound must adhere to federal and local regulations for hazardous waste.[12][13][14] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][15]

Step 1: Waste Segregation and Collection

Proper segregation is a critical step in safe waste management to prevent dangerous chemical reactions.[16][17]

  • Solid Waste : Collect unadulterated solid 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline, contaminated lab materials (e.g., weigh boats, contaminated gloves, wipes), and spill cleanup debris in a dedicated, robust, and sealable container.

  • Liquid Waste : Collect solutions containing the compound in a separate, compatible liquid waste container (e.g., a high-density polyethylene or glass bottle).

  • Avoid Mixing : Do not mix this waste stream with other incompatible waste types, such as strong oxidizing agents or strong acids.[11][16]

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are mandated by regulatory bodies like the EPA.[12][13]

  • Container : Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-top cap.[12][17] Do not leave a funnel in the container.[12]

  • Labeling : The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE ".[12] The label must also include:

    • The full chemical name: "2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline" (no formulas or abbreviations).[12]

    • An accurate estimation of the concentration or quantity.

    • The date the waste was first added to the container.

Step 3: Storage of Waste

Waste must be stored in a designated and controlled area pending pickup by a licensed disposal company.

  • Location : Store the waste container in a "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[12][17]

  • Conditions : The storage area should be a secondary containment tray within a well-ventilated space, away from heat sources and incompatible materials.[9]

  • Container Management : Keep the waste container closed at all times except when adding waste.[12]

Step 4: Arranging for Final Disposal

The final step is to transfer the waste to a licensed professional waste disposal service.

  • Contact EHS : Follow your institution's specific procedures for chemical waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) office.

  • Documentation : Complete any required waste pickup forms, ensuring all information is accurate.

  • Licensed Disposal : The EHS office will arrange for a licensed hazardous waste disposal company to collect, transport, and ultimately dispose of the material, likely through high-temperature incineration at a permitted facility.[1][5]

IV. Workflow and Decision-Making Diagram

The following diagram illustrates the decision-making process for the safe disposal of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline.

DisposalWorkflow start Start: Generation of Waste assess Assess Waste Type (Solid, Liquid, Contaminated Material) start->assess spill Is it a Spill? assess->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes segregate Segregate Waste Stream (Solids vs. Liquids) spill->segregate No spill_protocol->segregate container Select Compatible & Sealable Container segregate->container label Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Date container->label store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store pickup Arrange for Pickup via Institutional EHS store->pickup end End: Proper Disposal by Licensed Vendor pickup->end

Caption: Disposal workflow for 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline.

V. References

  • Safety Data Sheet: aniline . Chemos GmbH&Co.KG.

  • Safety Data Sheet - 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline . Aaronchem.

  • Safety data sheet - 1-(1H-pyrazol-3-yl)ethan-1-one . Enamine.

  • SAFETY DATA SHEET - 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline, 97% . Fisher Scientific.

  • SAFETY DATA SHEET - 2-(1H-Pyrazol-5-yl)aniline . Tokyo Chemical Industry.

  • Safety Data Sheet: 4-Methoxyaniline . Carl ROTH.

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research.

  • Technical Support Center: Stability and Storage of Pyrazole Compounds . Benchchem.

  • A Comprehensive Guide to the Proper Disposal of Aniline . Benchchem.

  • Chemical Waste Disposal Guidelines . Unknown Source.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI.

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA).

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA).

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council.

  • Aniline - SAFETY DATA SHEET . Unknown Source.

  • Aniline - Incident management . GOV.UK.

  • The Laboratory Standard . Office of Clinical and Research Safety.

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt.

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE . IJNRD.

  • Aniline - Hazardous Substance Fact Sheet . New Jersey Department of Health.

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (EPA).

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group.

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review . Academic Strive.

  • Hazardous Waste and Disposal . American Chemical Society (ACS).

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications . IntechOpen.

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA).

  • Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97% . Cole-Parmer.

  • Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives . ResearchGate.

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA).

Sources

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